2-(2-Methylcyclopentylidene)acetic acid
Description
2-(2-Methylcyclopentylidene)acetic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a cyclopentylidene ring substituted with a methyl group and an acetic acid moiety.
Properties
IUPAC Name |
(2E)-2-(2-methylcyclopentylidene)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(6)5-8(9)10/h5-6H,2-4H2,1H3,(H,9,10)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBLMIOXQBDRHG-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CCC/C1=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopentylidene)acetic acid typically involves the reaction of cyclopentanone with methylmagnesium bromide to form 2-methylcyclopentanol. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate to yield 2-methylcyclopentanone. The final step involves the condensation of 2-methylcyclopentanone with malonic acid in the presence of a base like sodium ethoxide, followed by decarboxylation to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopentylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
2-(2-Methylcyclopentylidene)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopentylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanone: A precursor in the synthesis of 2-(2-Methylcyclopentylidene)acetic acid.
Cyclopentanone: A structurally related compound with similar reactivity.
2-Methylcyclopentanol: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a cyclopentylidene ring and an acetic acid moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
2-(2-Methylcyclopentylidene)acetic acid is an organic compound with potential biological activities that have garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C8H12O2
- Molecular Weight : 140.18 g/mol
- CAS Number : 1807940-67-5
Synthesis
The synthesis of this compound typically involves the aldol condensation of 2-methylcyclopentanone with acetic acid under basic conditions. This reaction proceeds through the formation of an enolate intermediate, leading to the desired product after dehydration. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability, ensuring high yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of pathogens, showing efficacy in inhibiting bacterial growth. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways critical for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A study utilizing carrageenan-induced inflammation models demonstrated that fractions containing this compound significantly reduced inflammation, suggesting its potential as an anti-inflammatory agent. The chloroform fraction exhibited a notable anti-inflammatory activity of 46.51% .
The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways. The compound may act as a nucleophile or electrophile depending on the biological context, modulating enzyme activity and influencing physiological responses.
Study on Analgesic Activity
A significant study evaluated the analgesic effects of various fractions derived from plants containing this compound. The acetic acid-induced writhing test showed that higher doses (300 mg/kg) resulted in a substantial reduction in pain response, with up to 88.38% inhibition observed in late-phase responses compared to control groups .
| Treatment | Dose | Early Phase Inhibition (%) | Late Phase Inhibition (%) |
|---|---|---|---|
| Negative Control | 3 ml/kg | - | - |
| Morphine | 5 mg/kg | 83.07 | 92.94 |
| Ethyl Acetate Fraction | 150 mg/kg | 48.71 | 72.19 |
| Ethyl Acetate Fraction | 300 mg/kg | 74.35 | 88.38 |
Pharmacological Evaluation
A comprehensive evaluation using gas chromatography-mass spectrometry identified various biologically active compounds within the ethyl acetate fraction of plants containing this compound. Among the identified compounds, several were recognized for their pharmacological potential, supporting the therapeutic exploration of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
